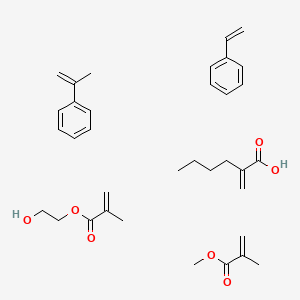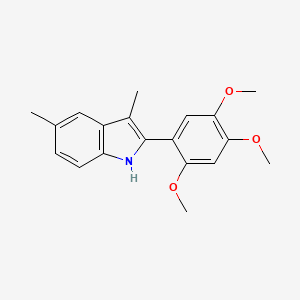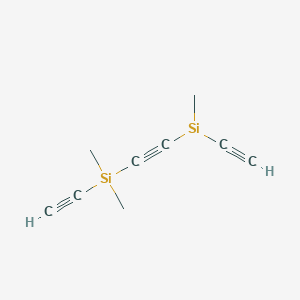
(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide is a quaternary ammonium compound that features both a bromoethyl and a cyanopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide typically involves the reaction of 3-cyanopropylamine with 2-bromoethyl bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-cyanopropylamine+2-bromoethyl bromide→(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as ethylamine derivatives.
Oxidation: Products may include carboxylic acids or other oxidized forms.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the cyanopropyl group can engage in various chemical interactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Bromoethyl)trimethylammonium bromide
- (2-Bromoethyl)triphenylphosphonium bromide
- (2-Bromoethyl)ethylammonium bromide
Uniqueness
(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide is unique due to the presence of both a bromoethyl and a cyanopropyl group This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
93263-15-1 |
|---|---|
Molekularformel |
C8H16Br2N2 |
Molekulargewicht |
300.03 g/mol |
IUPAC-Name |
2-bromoethyl-(3-cyanopropyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C8H16BrN2.BrH/c1-11(2,8-5-9)7-4-3-6-10;/h3-5,7-8H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XUQWXCHEHKSAPL-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CCCC#N)CCBr.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



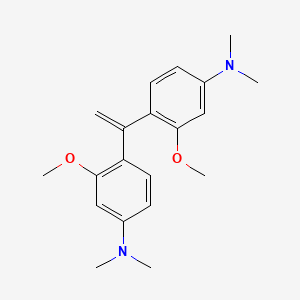
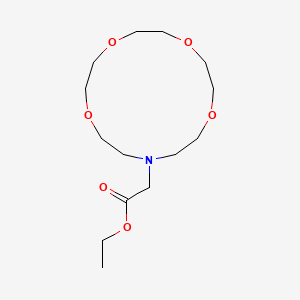
![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)


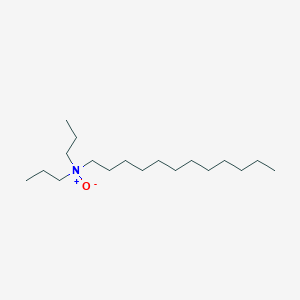
silane](/img/structure/B14345642.png)


